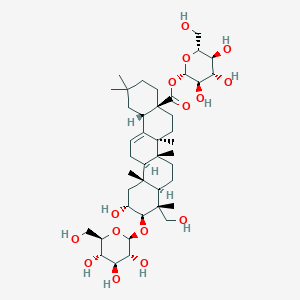

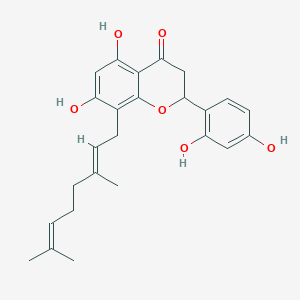

Lucyoside B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ルシヨサイドBは、ヘチマ(Luffa cylindrica)の果実から抽出されたトリテルペノイドサポニンです。この化合物は、その顕著な抗炎症作用により注目を集めています。 活性化マクロファージにおいて、核因子-κBおよび活性化タンパク質-1経路の両方を通じて炎症性メディエーターの産生を阻害します .

準備方法

合成経路と反応条件: ルシヨサイドBの合成には、ヘチマ(Luffa cylindrica)の果実からの抽出が関与します。このプロセスには通常、以下の手順が含まれます。

抽出: 果実は乾燥して粉末化され、メタノールまたはエタノールなどの溶媒を使用して抽出されます。

精製: 抽出物はその後、クロマトグラフィー技術を用いてルシヨサイドBを分離します。

工業生産方法: ルシヨサイドBの工業生産は、同様の抽出および精製プロセスに従いますが、より大規模に行われます。 化合物の純度と品質を確保するために、高速液体クロマトグラフィー(HPLC)の使用が一般的です .

化学反応の分析

反応の種類: ルシヨサイドBは、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、化合物に存在するヒドロキシル基を変性させる可能性があります。

還元: 還元反応は、トリテルペノイド構造を変更する可能性があります。

置換: 置換反応は、ヒドロキシル基で起こり、誘導体の生成につながる可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬。

置換: ハロアルカンまたはアシルクロリドなどの試薬。

主な生成物: これらの反応から生成される主な生成物には、さまざまなルシヨサイドBの誘導体が含まれ、それらは異なる生物学的活性を示す可能性があります .

4. 科学研究への応用

ルシヨサイドBは、幅広い科学研究への応用を持っています。

化学: トリテルペノイドサポニンの研究における参照化合物として使用されます。

生物学: 免疫応答と炎症を調節する役割について調査されています。

医学: 炎症性疾患、癌、その他の状態の治療における潜在的な治療効果について探求されています。

科学的研究の応用

Lucyoside B has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of triterpenoid saponins.

Biology: Investigated for its role in modulating immune responses and inflammation.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and other conditions.

Industry: Utilized in the development of anti-inflammatory drugs and health supplements

作用機序

ルシヨサイドBは、IκBαのリン酸化と分解を阻害し、p65の核移行を防ぎ、核因子-κB転写活性を抑制することでその効果を発揮します。また、JNK1/2、ERK1/2、およびp38のリン酸化を減らし、活性化タンパク質-1の転写活性を低下させます。 これらの作用は、誘導型一酸化窒素合成酵素、インターロイキン-6、および単球走化性タンパク質-1などの炎症性メディエーターの抑制をもたらします .

類似化合物:

- イレクソサイドXLVIII

- アスペロサポニンVI

- アラロサイドVII

- ヘデラコサイドD

- ポリガラサポニンE

比較: ルシヨサイドBは、核因子-κBおよび活性化タンパク質-1経路の両方を特異的に阻害することで、ユニークです。 他の類似化合物は抗炎症作用を示す場合がありますが、ルシヨサイドBによる二重経路阻害は、より広範な抗炎症効果をもたらします .

類似化合物との比較

- Ilexoside XLVIII

- Asperosaponin VI

- Araloside VII

- Hederacoside D

- Polygalasaponin E

Comparison: Lucyoside B is unique due to its specific inhibition of both nuclear factor-κB and activator protein-1 pathways. While other similar compounds may also exhibit anti-inflammatory properties, the dual pathway inhibition by this compound provides a broader spectrum of anti-inflammatory effects .

特性

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O15/c1-37(2)11-13-42(36(53)57-35-32(52)30(50)28(48)24(18-44)55-35)14-12-40(5)20(21(42)15-37)7-8-26-38(3)16-22(46)33(39(4,19-45)25(38)9-10-41(26,40)6)56-34-31(51)29(49)27(47)23(17-43)54-34/h7,21-35,43-52H,8-19H2,1-6H3/t21-,22+,23+,24+,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35-,38-,39-,40+,41+,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUILGDNVKPMVIA-QDZACNFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1631515.png)

![5-Chloroimidazo[1,2-A]pyrazine](/img/structure/B1631542.png)